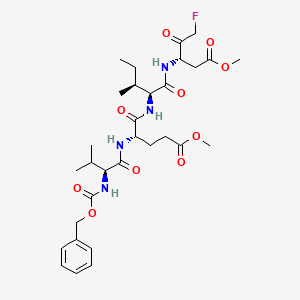
Z-Veid-fmk
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is widely used in scientific research to study apoptosis and related cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-Veid-fmk involves the protection of amino acids, coupling reactions, and the introduction of the fluoromethylketone group. The general synthetic route includes:
Protection of Amino Acids: The amino acids valine, glutamic acid, isoleucine, and aspartic acid are protected using suitable protecting groups.
Coupling Reactions: The protected amino acids are coupled sequentially using peptide coupling reagents to form the desired peptide sequence.
Introduction of Fluoromethylketone Group: The fluoromethylketone group is introduced at the C-terminus of the peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The final product is purified using chromatographic techniques and characterized using spectroscopic methods .
Análisis De Reacciones Químicas
Types of Reactions
Z-Veid-fmk primarily undergoes substitution reactions due to the presence of the fluoromethylketone group. It can react with nucleophiles, leading to the formation of various derivatives .
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines and thiols.
Reaction Conditions: These reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol (EtOH) under mild conditions.
Major Products
The major products formed from these reactions are derivatives of this compound with modified functional groups, which can be used for further studies in apoptosis and related fields .
Aplicaciones Científicas De Investigación
Z-Veid-fmk has a wide range of applications in scientific research:
Mecanismo De Acción
Z-Veid-fmk exerts its effects by irreversibly binding to the active site of caspase-6, thereby inhibiting its proteolytic activity. This inhibition prevents the cleavage of downstream substrates involved in the execution phase of apoptosis. The molecular targets of this compound include the active site cysteine residue of caspase-6, and the pathways involved are primarily related to the apoptotic signaling cascade .
Comparación Con Compuestos Similares
Similar Compounds
Z-VAD-fmk: A general caspase inhibitor that inhibits multiple caspases, including caspase-6.
Boc-D-fmk: Another caspase inhibitor with a different specificity profile compared to Z-Veid-fmk.
Uniqueness
This compound is unique due to its selectivity for caspase-6, making it a valuable tool for studying the specific role of this caspase in apoptosis. Unlike general caspase inhibitors, this compound allows for targeted inhibition, providing more precise insights into the apoptotic pathways involving caspase-6 .
Propiedades
Fórmula molecular |
C31H45FN4O10 |
|---|---|
Peso molecular |
652.7 g/mol |
Nombre IUPAC |
methyl (4S)-5-[[(2S,3S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C31H45FN4O10/c1-7-19(4)27(30(42)34-22(23(37)16-32)15-25(39)45-6)35-28(40)21(13-14-24(38)44-5)33-29(41)26(18(2)3)36-31(43)46-17-20-11-9-8-10-12-20/h8-12,18-19,21-22,26-27H,7,13-17H2,1-6H3,(H,33,41)(H,34,42)(H,35,40)(H,36,43)/t19-,21-,22-,26-,27-/m0/s1 |
Clave InChI |
YPIHFMWAHMPACV-IREHUOSBSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](CCC(=O)OC)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CCC(=O)OC)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12055078.png)
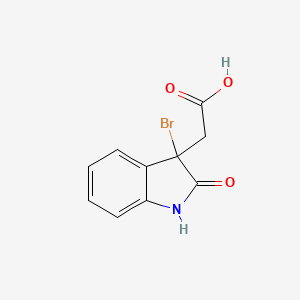


![2-(4-Chlorophenyl)-2-oxoethyl 6-methyl-2-[4-(4-propylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12055100.png)

![Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12055116.png)
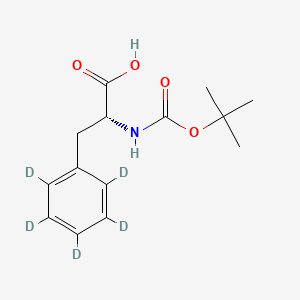
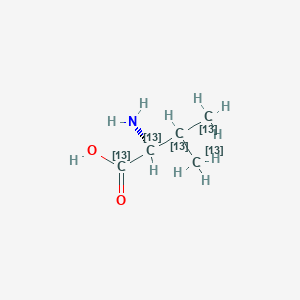
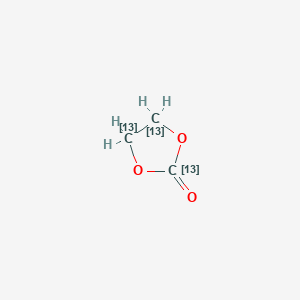

![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid phenethyl-amide](/img/structure/B12055148.png)


